Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Overview
Description
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate is an organic compound with the molecular formula C₁₄H₁₈O₃. It is a derivative of propanoic acid and features a ketone functional group along with an ethyl ester. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces 3-oxo-3-(2,4,6-trimethylphenyl)propanoic acid.
Reduction: Yields 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate.
Substitution: Results in various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These interactions facilitate its role in different chemical and biological processes .
Comparison with Similar Compounds
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the methyl groups on the phenyl ring, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 3-oxo-3-(4-methylphenyl)propanoate: Contains a single methyl group on the phenyl ring, leading to variations in steric and electronic effects.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAOORMLXVMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310438 | |
Record name | ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-28-5 | |
Record name | NSC227213 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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